molecular formula C9H11ClN2O B1377630 3-Amino-1-phenylazetidin-2-one hydrochloride CAS No. 889214-85-1

3-Amino-1-phenylazetidin-2-one hydrochloride

Cat. No. B1377630
M. Wt: 198.65 g/mol
InChI Key: ZYAIPOQTPMGQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 889214-85-1 . It has a molecular weight of 198.65 and its IUPAC name is 3-amino-1-phenylazetidin-2-one hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-Amino-1-phenylazetidin-2-one hydrochloride is 1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H .


Physical And Chemical Properties Analysis

3-Amino-1-phenylazetidin-2-one hydrochloride has a molecular weight of 198.65 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Scientific Research Applications

Substituted Phenylazetidin Derivatives and CDK4 Protein Interaction

  • A study synthesized various derivatives of substituted phenylazetidin and conducted molecular docking studies to predict their affinity with CDK4 protein. Compounds displayed significant affinity, indicating potential applications in targeted therapies (Holam, Santhoshkumar, & Killedar, 2022).

Tubulin-Targeting Antitumor Agents

Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones

  • Research on 3-phenoxy-1,4-diarylazetidin-2-ones led to the discovery of potent antiproliferative compounds. These compounds demonstrated significant inhibitory effects on tubulin polymerization, disrupted microtubular structure in cells, and caused cell cycle arrest and apoptosis, showing promise as anticancer agents (Greene et al., 2016).

Enantioselective Acylation Studies

Acylation of Alcohols with Fluorinated β-Phenyl-β-Lactams

  • The paper explored the acylation of alcohols with various fluorinated β-phenyl-β-lactams, revealing that fluorine activation is crucial for β-lactam ring opening. The process exhibited high enantioselectivity, producing enantiopure β-lactams and β-amino esters, indicating potential in asymmetric synthesis (Li, Lähitie, Päiviö, & Kanerva, 2007).

Antimicrobial Applications

Synthesis of N/C-4 Substituted Azetidin-2-ones

  • The study reported the synthesis of 3-chloro-4-phenylazetidin-2-ones with various substitutions, exhibiting potent antimicrobial activity against microbes like Bacillus anthracis and Staphylococcus aureus, demonstrating the potential in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).

properties

IUPAC Name

3-amino-1-phenylazetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAIPOQTPMGQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenylazetidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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